Welcome to the BenchChem Online Store!
molecular formula C9H12O2 B1173560 2,6-DI-Tert-butylphenol CAS No. 19126-15-9

2,6-DI-Tert-butylphenol

Cat. No. B1173560
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04714691

Procedure details

The heterogeneous catalyst of the invention provides a new route to ortho-alkylphenols, especially commercially valuable phenols such as 2,6-di-tert-butylphenol, ortho-sec-butylphenol, and the like. Furthermore, the heterogeneous catalyst process of the invention is well suited to a fixed bed embodiment for a continuous process when the bed is properly sized to provide the reactivity required by the reaction conditions, the phenol being alkylated, and the olefin being used. Use of the heterogeneous catalyst of the invention reduces pollution control problems by greatly reducing the amount of phenol-bearing aluminum waste encountered in homogeneous aluminum aryloxide catalyst systems thereby greatly reducing the operating costs for alkylating phenols. Use of the heterogeneous catalyst systems of the invention has resulted in very high yields suitable for commercial operation. For example, ortho-tert-butylphenol and isobutylene may be reacted to form 2,6-di-tert-butylphenol in a yield as high as 98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
aluminum aryloxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[Al].[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19])([CH3:12])([CH3:11])[CH3:10].[CH3:20][C:21](=[CH2:23])[CH3:22]>>[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:21]([CH3:23])([CH3:22])[CH3:20])[C:14]=1[OH:19])([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Five
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Eight
Name
aluminum aryloxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the reactivity
CUSTOM
Type
CUSTOM
Details
required by the reaction conditions
CUSTOM
Type
CUSTOM
Details
Use of the heterogeneous catalyst systems of the invention has resulted
CUSTOM
Type
CUSTOM
Details
in very high yields suitable for commercial operation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04714691

Procedure details

The heterogeneous catalyst of the invention provides a new route to ortho-alkylphenols, especially commercially valuable phenols such as 2,6-di-tert-butylphenol, ortho-sec-butylphenol, and the like. Furthermore, the heterogeneous catalyst process of the invention is well suited to a fixed bed embodiment for a continuous process when the bed is properly sized to provide the reactivity required by the reaction conditions, the phenol being alkylated, and the olefin being used. Use of the heterogeneous catalyst of the invention reduces pollution control problems by greatly reducing the amount of phenol-bearing aluminum waste encountered in homogeneous aluminum aryloxide catalyst systems thereby greatly reducing the operating costs for alkylating phenols. Use of the heterogeneous catalyst systems of the invention has resulted in very high yields suitable for commercial operation. For example, ortho-tert-butylphenol and isobutylene may be reacted to form 2,6-di-tert-butylphenol in a yield as high as 98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
aluminum aryloxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[Al].[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19])([CH3:12])([CH3:11])[CH3:10].[CH3:20][C:21](=[CH2:23])[CH3:22]>>[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:21]([CH3:23])([CH3:22])[CH3:20])[C:14]=1[OH:19])([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Five
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Eight
Name
aluminum aryloxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the reactivity
CUSTOM
Type
CUSTOM
Details
required by the reaction conditions
CUSTOM
Type
CUSTOM
Details
Use of the heterogeneous catalyst systems of the invention has resulted
CUSTOM
Type
CUSTOM
Details
in very high yields suitable for commercial operation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.